molecular formula C18H17FN8 B2823035 7-Fluoro-4-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)quinazoline CAS No. 2380183-40-2

7-Fluoro-4-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)quinazoline

Cat. No.: B2823035
CAS No.: 2380183-40-2
M. Wt: 364.388
InChI Key: PWXBXADFHNAWOT-UHFFFAOYSA-N
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Description

7-Fluoro-4-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)quinazoline is a complex heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a quinazoline core, a fluorine atom at the 7th position, and a triazolo-pyridazine moiety linked through a piperazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-4-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)quinazoline typically involves multi-step reactions starting from readily available precursors. The synthetic route may include:

    Formation of the Quinazoline Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Synthesis of the Triazolo-Pyridazine Moiety: This involves the formation of the triazole ring followed by the construction of the pyridazine ring, typically through cyclization reactions.

    Linking the Moieties: The final step involves coupling the triazolo-pyridazine moiety with the quinazoline core via a piperazine linker, often using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed on the triazolo-pyridazine moiety using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom at the 7th position can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, methanol.

Major Products

    Oxidation: Formation of N-oxides or hydroxylated derivatives.

    Reduction: Formation of reduced triazolo-pyridazine derivatives.

    Substitution: Formation of substituted quinazoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, 7-Fluoro-4-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)quinazoline is studied for its potential as a bioactive molecule

Medicine

In medicine, this compound is being investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for the development of new pharmaceuticals, particularly in the treatment of diseases such as cancer and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their performance and functionality.

Mechanism of Action

The mechanism of action of 7-Fluoro-4-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)quinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolo-pyridazine moiety is known to interact with various biological targets, potentially inhibiting their activity. This interaction can disrupt key biological pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 7-Fluoro-3-substituted-1,2,4-triazolo[3,4-b]benzothiazoles
  • 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines
  • 1,2,4-Triazolo[4,3-a]pyrazine derivatives

Uniqueness

Compared to similar compounds, 7-Fluoro-4-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)quinazoline stands out due to its unique combination of a quinazoline core with a triazolo-pyridazine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in scientific research and industry.

Properties

IUPAC Name

7-fluoro-4-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN8/c1-12-22-23-16-4-5-17(24-27(12)16)25-6-8-26(9-7-25)18-14-3-2-13(19)10-15(14)20-11-21-18/h2-5,10-11H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWXBXADFHNAWOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CCN(CC3)C4=NC=NC5=C4C=CC(=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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